Thieno[2,3-d]pyrimidin-6-amine
Description
Significance of the Thienopyrimidine Scaffold in Contemporary Drug Discovery
The thienopyrimidine scaffold, a fused heterocyclic ring system, is a cornerstone in modern medicinal chemistry. researchgate.netnih.gov Its significance stems from its structural resemblance to purine (B94841) bases like adenine (B156593), which are fundamental components of DNA and RNA. researchgate.netnih.govresearchgate.net This bioisosteric relationship allows thienopyrimidine derivatives to interact with a wide array of biological targets, making them a versatile framework for drug design. nih.govresearchgate.nethilarispublisher.com
The thienopyrimidine core exists in three primary isomeric forms: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines. researchgate.netnih.gov Each of these isomers provides a unique structural platform that can be readily functionalized, enabling the synthesis of diverse compound libraries for pharmacological screening. researchgate.net This adaptability has led to the development of thienopyrimidine-based compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective effects. researchgate.netnih.govresearchgate.net
The therapeutic potential of this scaffold is underscored by the number of thienopyrimidine derivatives that have entered clinical trials or received FDA approval. researchgate.netnih.gov For instance, Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, features a thienopyrimidine core and is used in the treatment of prostate cancer and uterine fibroids. nih.gov Other examples include Olmutinib and Pictilisib, which are kinase inhibitors investigated for their anticancer properties. nih.gov The proven success of these drugs highlights the thienopyrimidine scaffold as a "privileged structure" in drug discovery, signifying its recurring presence in potent and selective therapeutic agents.
Overview of the Thieno[2,3-d]pyrimidin-6-amine Core Structure and Focused Research Interest
Within the family of thienopyrimidines, the this compound core structure has attracted specific and significant research interest. This particular isomer features a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring, with an amine group at the 6-position. The molecular formula is C6H4N2S, and its structure is characterized by the SMILES notation C1=CSC2=NC=NC=C21. nih.gov
The focused research on this compound and its derivatives is driven by their demonstrated potential as inhibitors of various protein kinases. nih.gov Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. researchgate.netnih.gov The structural similarity of the thieno[2,3-d]pyrimidine (B153573) core to the adenine moiety of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. researchgate.net
This targeted mechanism of action has led to the investigation of this compound derivatives against a range of kinase targets, including:
Epidermal Growth Factor Receptor (EGFR) : Mutations in EGFR are common in non-small cell lung cancer (NSCLC), and several thieno[2,3-d]pyrimidine-based EGFR inhibitors have shown promise. nih.gov
Phosphoinositide 3-kinase (PI3K) : The PI3K pathway is frequently overactive in cancer, and thieno[2,3-d]pyrimidine derivatives have been designed as potent PI3K inhibitors. nih.govnih.gov
Tyrosine Kinases : This broad class of enzymes is a major focus of cancer drug discovery, and numerous thieno[2,3-d]pyrimidine compounds have been evaluated as tyrosine kinase inhibitors. nih.govresearchgate.net
The amenability of the this compound core to chemical modification allows for the fine-tuning of its pharmacological properties, leading to the development of highly potent and selective inhibitors.
Historical Context of Thienopyrimidine Research and Evolution of this compound Studies
The exploration of thienopyrimidine chemistry dates back several decades, with early research focusing on the synthesis and fundamental properties of these fused heterocyclic systems. researchgate.net The initial interest was largely academic, driven by the chemical novelty of the scaffold. However, the recognition of their structural analogy to purines sparked a shift towards investigating their biological potential. researchgate.netresearchgate.net
Early studies often involved the synthesis of various thienopyrimidine isomers and the evaluation of their broad biological activities, such as antimicrobial and anti-inflammatory effects. researchgate.nettandfonline.com The synthesis of 6-aminothieno[2,3-d]pyrimidines was initially achieved through methods starting from 4-chloropyrimidines or 4-mercaptopyrimidines. clockss.org Another synthetic route involved the condensation of 2,3-disubstituted thiophenes. clockss.org
A significant advancement in the synthesis of thieno[2,3-d]pyrimidines came with the utilization of versatile pyrimidine intermediates, such as 2-alkoxy-6-phenyl-4-thioxo-1H-pyrimidine-5-carbonitriles, which could be S-alkylated and subsequently undergo ring closure. clockss.org The Gewald reaction has also been a cornerstone in the synthesis of substituted 2-aminothiophenes, which serve as key precursors for building the thieno[2,3-d]pyrimidine core. scielo.brscielo.br
Over time, as our understanding of molecular biology and disease pathways deepened, research on thienopyrimidines became more targeted. The focus shifted towards designing derivatives with specific pharmacological profiles, particularly as kinase inhibitors for cancer therapy. nih.gov This evolution led to the intensive investigation of the this compound scaffold, with researchers systematically exploring structure-activity relationships (SAR) to optimize potency and selectivity. researchgate.net
Modern research on this compound derivatives often employs sophisticated techniques such as molecular modeling and high-throughput screening to accelerate the drug discovery process. nih.govnih.gov The historical journey of thienopyrimidine research, from its academic origins to its current status as a clinically relevant scaffold, exemplifies the dynamic nature of medicinal chemistry and the continuous quest for more effective therapeutic agents.
Structure
3D Structure
Properties
CAS No. |
1369340-35-1 |
|---|---|
Molecular Formula |
C6H5N3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
thieno[2,3-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H5N3S/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H,7H2 |
InChI Key |
LFMDPSXLCLROAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thieno 2,3 D Pyrimidin 6 Amine and Its Derivatives
Strategic Approaches for Core Scaffold Construction
The assembly of the thieno[2,3-d]pyrimidine (B153573) core can be broadly categorized into two main strategies: the initial construction of the thiophene (B33073) ring followed by annulation of the pyrimidine (B1678525) ring, or the synthesis beginning with a pyrimidine ring which is then fused with a thiophene ring. scielo.brresearchgate.net
Thiophene Ring Annulation Pathways (e.g., Gewald Reaction)
The Gewald reaction is a cornerstone in the synthesis of 2-aminothiophenes, which are key precursors for thieno[2,3-d]pyrimidines. umich.eduwikipedia.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The versatility of the Gewald reaction allows for the introduction of various substituents on the thiophene ring by selecting appropriately substituted starting materials. rsc.org
The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the 2-aminothiophene. wikipedia.org Microwave irradiation has been reported to improve reaction times and yields. wikipedia.org For instance, the synthesis of ethyl 2-amino-4-methylthiophene-3-carboxylate, a precursor for certain thieno[2,3-d]pyrimidines, is achieved through the Gewald reaction using ethyl acetoacetate, malononitrile, and sulfur. nih.gov
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Base/Catalyst | Product | Reference |
| Pyranone | Malononitrile | Sulfur | Triethylamine (B128534) | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | scielo.br |
| Ketone | α-Cyanoester | Sulfur | Base | Polysubstituted 2-aminothiophene | wikipedia.org |
| Ethyl acetoacetate | Malononitrile | Sulfur | Diethylamine (B46881) | Ethyl 2-amino-4-methylthiophene-5-carboxylate | nih.gov |
Pyrimidine Ring Cyclization Techniques
Once the substituted 2-aminothiophene is obtained, the subsequent step involves the construction of the pyrimidine ring. Several cyclization reagents can be employed to form the thieno[2,3-d]pyrimidine core.
One common method involves the reaction of 2-aminothiophene-3-carbonitriles with reagents that provide the necessary atoms for the pyrimidine ring. For example, condensation with chloroformamidine (B3279071) hydrochloride or guanidine can yield 2-amino-thieno[2,3-d]pyrimidines. core.ac.uk Another approach is the cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base to form 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines. nih.gov
Furthermore, the reaction of 2-aminothiophene-3-carbonitrile (B183302) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by a Dimroth rearrangement with anilines in the presence of an acid catalyst is an effective method for synthesizing 4-amino-thieno[2,3-d]pyrimidine derivatives. scielo.br Microwave-assisted synthesis has also been shown to be efficient for this transformation, leading to high yields and simplified procedures. scielo.br
| Thiophene Precursor | Cyclization Reagent | Product | Reference |
| 2-Aminothiophene-3-carbonitrile | Chloroformamidine hydrochloride | 2-Amino-thieno[2,3-d]pyrimidine | core.ac.uk |
| 2-Acylaminothiophene-3-carboxamide | Base | 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine | nih.gov |
| N'-(3-cyano-thienyl)-N,N-dimethylmethanimidamide | Anilines/Acetic Acid | Thieno[2,3-d]pyrimidin-4-amine derivatives | scielo.br |
Functionalization and Diversification Strategies at Key Positions
Following the construction of the core thieno[2,3-d]pyrimidine scaffold, further derivatization at various positions is essential for modulating the physicochemical and biological properties of the molecule.
Nucleophilic Substitution Reactions at Pyrimidine Ring Positions (e.g., C-4)
The C-4 position of the thieno[2,3-d]pyrimidine ring is particularly susceptible to nucleophilic substitution, making it a key site for introducing diversity. stackexchange.comstackexchange.com A common strategy involves the chlorination of a 4-oxo-thieno[2,3-d]pyrimidine precursor using reagents like phosphoryl chloride (POCl₃) to generate a 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediate. nih.govnih.gov This chloro-derivative is a versatile electrophile that can readily react with a wide range of nucleophiles.
A variety of amines, including N-methylpiperazine, morpholine (B109124), and N-phenylpiperazine, have been successfully reacted with 4-chlorothieno[2,3-d]pyrimidines to synthesize a library of 4-amino-substituted derivatives. nih.gov These reactions are typically carried out in a suitable solvent and may be facilitated by a base. nih.gov
| Substrate | Nucleophile | Product | Reference |
| 4-Chlorothieno[2,3-d]pyrimidine | Various amines | 4-Alkylamino- or 4-arylaminothieno[2,3-d]pyrimidine | nih.gov |
| 4-Chlorothieno[2,3-d]pyrimidine | Morpholine | 4-Morpholinothieno[2,3-d]pyrimidine | nih.gov |
| 5-Substituted-4-chlorothienopyrimidine | (3-(Substituted-phenyl)-isoxazol-5-yl)-methanol | 4-{[3-(Substituted-phenyl)-isoxazol-5-yl]-methoxy}-thieno[2,3-d]pyrimidine | scielo.br |
Derivatization of the Amino Group (C-6)
While the user's prompt specifies derivatization of the C-6 amino group, the provided search results primarily focus on the synthesis of the core and functionalization at other positions, particularly C-4. Information directly pertaining to the derivatization of a C-6 amino group on the thieno[2,3-d]pyrimidine ring is not explicitly detailed in the provided search snippets. However, general organic chemistry principles suggest that a primary amino group at the C-6 position would be amenable to standard transformations such as acylation, alkylation, and sulfonylation to introduce a variety of functional groups.
Modifications and Substitutions on the Thiophene Moiety
The thiophene portion of the thieno[2,3-d]pyrimidine scaffold can also be modified to introduce structural diversity. Substituents on the thiophene ring are typically introduced at the stage of the Gewald reaction by using appropriately substituted ketones or aldehydes as starting materials. core.ac.uk
For instance, the synthesis of 6-substituted thieno[2,3-d]pyrimidine analogs has been achieved through a multi-step sequence that begins with a bromo-aryl carboxylate, which is elaborated to an aldehyde that then undergoes a Gewald reaction. nih.gov This approach allows for the introduction of various functionalities at what will become the 6-position of the final heterocyclic system. Further modifications can include derivatization of functional groups present on the thiophene ring, such as the conversion of a carboxylic acid to an amide. researchgate.net
| Synthetic Strategy | Position of Modification | Type of Modification | Reference |
| Multi-step synthesis involving Gewald reaction | C-6 | Introduction of various substituents | nih.gov |
| Derivatization of a pre-existing functional group | C-6 | Conversion of carboxylic acid to N-benzylcarboxamide | researchgate.net |
Green Chemistry and Efficient Synthesis Considerations
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of thieno[2,3-d]pyrimidine derivatives, focusing on reducing reaction times, energy consumption, and waste generation.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of thieno[2,3-d]pyrimidine derivatives. researchgate.netnih.gov This technique significantly reduces reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. researchgate.net The rapid and uniform heating provided by microwave irradiation can enhance reaction rates and selectivity, making it a highly attractive method for library synthesis and lead optimization. scielo.brresearchgate.net
One notable application of microwave assistance is in the Dimroth rearrangement, a key step in the synthesis of certain thieno[2,3-d]pyrimidin-4-amine derivatives. For instance, the reaction of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide with various anilines to yield substituted thieno[2,3-d]pyrimidines is efficiently achieved under microwave irradiation. scielo.brscielo.br This method is characterized by short reaction times and high yields. scielo.brscielo.br
The following table summarizes various microwave-assisted reactions for the synthesis of thieno[2,3-d]pyrimidine analogs, highlighting the significant reduction in reaction time and improvement in yields.
| Reactants | Product | Microwave Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-amino-3-cyanothiophenes, formamide | Thieno[2,3-d]pyrimidines | - | Faster than conventional | Higher than conventional | researchgate.net |
| 2-amino-3-cyanothiophenes, urea | Thieno[2,3-d]pyrimidin-2(1H)-ones | - | Faster than conventional | Higher than conventional | researchgate.net |
| N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide, anilines | Substituted thieno[2,3-d]pyrimidin-4-amines | 200 W, 70 °C | 10 min | 95% | scielo.br |
| 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivatives | Fused thieno[2,3-d]pyrimidines | - | - | - | nih.gov |
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like thieno[2,3-d]pyrimidines from simple starting materials in a single synthetic operation. This approach minimizes the need for purification of intermediates, reduces solvent waste, and saves time and resources.
A notable example is the one-pot, two-step, three-component synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. researchgate.netnih.gov This reaction involves the condensation of 2H-thieno[2,3-d] researchgate.netnih.govoxazine-2,4(1H)-diones, various aromatic aldehydes, and amines. researchgate.netnih.gov The process proceeds in good to high yields and demonstrates the utility of one-pot methodologies in generating a library of structurally diverse thienopyrimidines. researchgate.net
While truly solvent-free reactions for the synthesis of thieno[2,3-d]pyrimidin-6-amine are less commonly reported, the principles of reducing solvent use are often incorporated into MCRs and microwave-assisted syntheses. The development of solvent-free or solid-state reactions remains an active area of research in green chemistry.
Combinatorial Library Synthesis for this compound Analogs
Combinatorial chemistry has become an indispensable tool in drug discovery for the rapid generation of large libraries of related compounds for high-throughput screening. The thieno[2,3-d]pyrimidine scaffold is well-suited for combinatorial synthesis due to the multiple points of diversity that can be readily introduced.
A significant achievement in this area is the parallel solution-phase synthesis of a combinatorial library of over 230 substituted thieno[2,3-d]pyrimidin-2-ylmethanamines. nih.gov This strategy is based on the construction of the thieno[2,3-d]pyrimidine core with two initial diversity points, followed by the introduction of additional diversity points through derivatization of reactive handles on the core structure. nih.gov
The key features of this combinatorial approach are:
Core Scaffold Synthesis: The thieno[2,3-d]pyrimidine core is constructed via the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile, introducing the first two points of diversity. nih.gov
Introduction of Further Diversity:
Derivatization of the active chlorine atom allows for the introduction of a third diversity point. nih.gov
Functionalization at the C-4 position of the pyrimidine ring provides a fourth point of diversity. nih.gov
Amide Synthesis: Ester groups at the 6-position of the thieno[2,3-d]pyrimidine scaffold can be utilized for amide synthesis, further expanding the chemical space of the library. nih.gov
This methodology, coupled with simple manual techniques for parallel reactions and straightforward purification procedures, enables the efficient production of highly pure compounds for biological evaluation. nih.gov The ability to systematically modify multiple positions on the thieno[2,3-d]pyrimidine core allows for a thorough exploration of the structure-activity relationships (SAR) and the identification of potent and selective drug candidates.
Preclinical Pharmacological Investigations of Thieno 2,3 D Pyrimidin 6 Amine Derivatives
Anticancer Potential and Mechanistic Insights (In Vitro & In Vivo Preclinical Models)
The thieno[2,3-d]pyrimidine (B153573) core is a prominent feature in numerous compounds designed as anticancer agents, demonstrating efficacy through diverse mechanisms of action.
Kinase Enzyme Inhibition Profiles
A primary strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of several key kinases implicated in tumor growth and survival.
Notably, these compounds have shown potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). nih.gov Modifications at the 6-position of the thieno[2,3-d]pyrimidine scaffold have led to the identification of effective FLT3 inhibitors. nih.gov For instance, compound 16d , with a methyl group at the 5-position and a 4-(2-methylaminoethoxy) phenyl group at the 6-position, demonstrated significant FLT3 inhibition. nih.gov
Furthermore, derivatives of this scaffold have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are pivotal in the progression of various solid tumors. Some thieno[2,3-d]pyrimidines have exhibited inhibitory activity against Phosphoinositide 3-kinase (PI3K), a central node in cell growth and survival pathways. nih.govnih.gov Specifically, 2-aryl-4-morpholinothieno[2,3-d] pyrimidine (B1678525) derivatives have been synthesized and evaluated for their PI3K inhibitory activity, with some compounds showing significant effects on PI3Kβ and PI3Kγ isoforms. nih.gov
The anti-angiogenic potential of these compounds has been explored through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov A series of thieno[2,3-d]pyrimidines were designed with structural similarities to known VEGFR-2 inhibitors, and subsequent testing revealed potent inhibitory activity. nih.gov For example, compound 17f displayed high activity against VEGFR-2, with an IC50 value comparable to the standard drug sorafenib. nih.gov
Other kinases targeted by thieno[2,3-d]pyrimidine derivatives include Janus kinase 2 (JAK2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Cyclin-Dependent Kinase 4 (CDK4)/Cyclin D1, which are all involved in cell cycle progression and proliferation. researchgate.netresearchgate.net The dual inhibition of FLT3 and CDK4 has been explored as a therapeutic strategy for AML. researchgate.net
Table 1: Selected Thieno[2,3-d]pyrimidine Derivatives and their Kinase Inhibition Profiles
| Compound | Target Kinase(s) | Key Findings |
| 16d | FLT3 | Showed good inhibitory activity against FLT3. nih.gov |
| 17f | VEGFR-2 | Exhibited high activity against VEGFR-2 (IC50 = 0.23 ± 0.03 µM), comparable to sorafenib. nih.gov |
| VIb | PI3Kβ, PI3Kγ | Demonstrated significant enzymatic inhibition of PI3Kβ (72%) and PI3Kγ (84%). nih.gov |
| Thieno[2,3-d]pyrimidine I | EGFR | Was found to have superior EGFR inhibition compared to the commercial drug lapatinib. nih.gov |
Antiproliferative Effects on Cancer Cell Lines
The kinase inhibitory properties of thieno[2,3-d]pyrimidine derivatives translate into potent antiproliferative activity against a broad spectrum of human cancer cell lines.
In studies targeting breast cancer, these compounds have shown significant cytotoxicity against cell lines such as MCF-7 and MDA-MB-231. nih.govbue.edu.eg For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and tested, with one compound revealing an impressive IC50 value of 4.3 ± 0.11 µg/mL against the MCF-7 cell line. nih.gov Another study on S-alkylated thieno[2,3-d]pyrimidin-4-ones found a derivative that was more potent against MCF-7 cells than the standard chemotherapeutic doxorubicin. bue.edu.eg
Derivatives have also demonstrated notable activity against hepatocellular carcinoma (HepG-2) and colon cancer (HCT-116) cell lines. nih.govlookchem.com One particular derivative, 17f , exhibited strong cytotoxic effects against both HCT-116 and HepG-2 cell lines, with IC50 values of 2.80 ± 0.16 and 4.10 ± 0.45 µM, respectively. nih.gov Furthermore, certain thieno[2,3-d]pyrimidin-4(3H)-ones have displayed cytotoxic activity against the melanoma cell line MDA-MB-435. mdpi.com
Table 2: Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound/Derivative Series | Cell Line(s) | IC50/Activity |
| 4-amino-thienopyrimidine 2 | MCF-7 | 4.3 ± 0.11 µg/mL nih.gov |
| 4-amino-thienopyrimidine 2 | MDA-MB-231 | 18.28 µg/mL nih.gov |
| Thieno[2,3-d]pyrimidinone 6d | MCF-7 | 4.0 μM bue.edu.eg |
| Thienopyrimidine 17f | HCT-116 | 2.80 ± 0.16 µM nih.gov |
| Thienopyrimidine 17f | HepG-2 | 4.10 ± 0.45 µM nih.gov |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | MDA-MB-435 | Growth Percent = -31.02% mdpi.com |
Induction of Apoptotic Pathways and Cell Cycle Modulation
Beyond direct cytotoxicity, thieno[2,3-d]pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells.
One study revealed that a specific derivative, compound 9c , induced cell cycle arrest at the G2/M phase in the MDA-MB-468 breast cancer cell line. nih.gov This was accompanied by an accumulation of cells in the pre-G1 phase, suggesting the induction of apoptosis through genetic material degradation. nih.gov This highlights the potential of these compounds to interfere with the fundamental processes of cancer cell division and survival.
Microtubule Targeting and Tubulin Polymerization Inhibition
A distinct anticancer mechanism exhibited by some thieno[2,3-d]pyrimidine derivatives is the targeting of microtubules, essential components of the cellular cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. While direct evidence for thieno[2,3-d]pyrimidin-6-amine derivatives is still emerging, the broader class of thienopyrimidines has been investigated for this activity. researcher.life
Antimicrobial Efficacy Studies (Antibacterial, Antifungal, Antimycobacterial)
In addition to their anticancer properties, thieno[2,3-d]pyrimidine derivatives have demonstrated promising activity against a range of microbial pathogens.
Activity against Gram-Positive Bacterial Strains
Several studies have highlighted the potent antibacterial effects of thieno[2,3-d]pyrimidinediones against multi-drug resistant Gram-positive bacteria. nih.govnih.gov These compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.govnih.gov In one study, two thieno[2,3-d]pyrimidinedione derivatives displayed potent activity with minimum inhibitory concentrations (MICs) ranging from 2–16 mg/L against these resistant strains. nih.govnih.gov
Furthermore, research has explored the activity of thieno[2,3-d]pyrimidine-core compounds against various clinically relevant Gram-positive bacteria, including Bacillus subtilis. researchgate.netijacskros.com The findings suggest that this chemical scaffold is a promising starting point for the development of novel antibacterial agents to combat the growing threat of antibiotic resistance. nih.govnih.gov
Table 3: Antibacterial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives against Gram-Positive Bacteria
| Compound/Derivative Series | Bacterial Strain(s) | MIC/Activity |
| Thieno[2,3-d]pyrimidinedione 1 | MRSA, VRSA, VISA, VRE | 2–16 mg/L nih.gov |
| Thieno[2,3-d]pyrimidinedione 2 | MRSA, VRSA, VISA, VRE | 2–16 mg/L nih.govnih.gov |
| Thieno[3,2-d]pyrimidin-4-one derivatives | B. subtilis, S. aureus | Active researchgate.net |
Activity against Gram-Negative Bacterial Strains (e.g., P. aeruginosa, E. coli)
Derivatives of the thieno[2,3-d]pyrimidine scaffold have been evaluated for their antibacterial efficacy against various Gram-negative pathogens, including Pseudomonas aeruginosa and Escherichia coli. The results from these investigations have been varied, with many derivatives showing limited to moderate activity.
In one study, a series of thieno[2,3-d]pyrimidinediones were synthesized and tested against a panel of bacteria. nih.gov The activity against Gram-negative strains was generally weak, with Minimum Inhibitory Concentration (MIC) values ranging from 16 mg/L to over 32 mg/L. nih.gov For instance, compound 1 (a constrained thieno[2,3-d]pyrimidinedione) showed an MIC of 32 mg/L against P. aeruginosa and >32 mg/L against E. coli and K. pneumoniae. nih.gov Its unconstrained counterpart, compound 2 , had MICs of 16-32 mg/L against the same Gram-negative strains. nih.govnih.gov
Another study focused on pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. uran.ua Docking studies suggested these compounds could inhibit the TrmD enzyme in P. aeruginosa. uran.ua Subsequent in vitro testing revealed that 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) had the best MIC value against the reference strain of P. aeruginosa ATCC 10145. uran.ua Additionally, N-(pyridin-4-yl)-5,6,7,8-tetrahydro researchgate.netbenzothieno[2,3-d]pyrimidine-4-carboxamide (2g) showed a broad spectrum of antimicrobial activity, while N-(6-Methylpyridin-2-yl)-5,6,7,8-tetrahydro researchgate.netbenzothieno[2,3-d]pyrimidine-4-carboxamide (2h) was also found to be active against P. aeruginosa. uran.ua
Similarly, research on thieno[3,2-d]pyrimidin-4-one derivatives showed that certain compounds were active against E. coli. researchgate.net
Table 1: In Vitro Activity of Thieno[2,3-d]pyrimidinedione Derivatives Against Gram-Negative Bacteria
| Compound | Bacterial Strain | MIC (mg/L) | Reference |
|---|---|---|---|
| Compound 1 | P. aeruginosa (ATCC 27853) | 32 | nih.gov |
| Compound 1 | E. coli (ATCC 25922) | >32 | nih.gov |
| Compound 1 | K. pneumoniae (ATCC 700603) | >32 | nih.gov |
| Compound 2 | P. aeruginosa (ATCC 27853) | 16 | nih.gov |
| Compound 2 | E. coli (ATCC 25922) | 32 | nih.gov |
| Compound 2 | K. pneumoniae (ATCC 700603) | 32 | nih.gov |
Antifungal and Antimycobacterial Spectrum
The thieno[2,3-d]pyrimidine framework has been explored for its potential against fungal and mycobacterial pathogens. A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines were synthesized and evaluated for their antifungal activity against Piricularia oryzae, the causative agent of rice blast disease. nih.gov
In other studies, various synthesized thieno[2,3-d]pyrimidine derivatives demonstrated moderate to strong antimicrobial activity against several fungal strains. researchgate.net For example, quinazolinone derivatives, which share structural similarities, have been developed into commercial fungicides. mdpi.com
Regarding antimycobacterial activity, thieno[2,3-d]pyrimidines were identified as a novel prodrug scaffold through a screening campaign against Mycobacterium tuberculosis. researchgate.net The proposed mechanism involves the formation of highly antimycobacterial metabolites catalyzed by the nitroreductase Mrx2. researchgate.net Further investigation into 2-substituted 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4-amine analogues revealed significant activity against non-replicative M. tuberculosis. nih.gov Notably, 2-ethyl-N-phenethyl-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4-amine (5c) was found to be more potent than isoniazid (B1672263) and rifampicin (B610482) against nutrient-starved non-replicative M. tuberculosis, reducing the bacterial load by 2.7 log at a concentration of 10 µg/mL. nih.gov This compound also inhibited the M. tuberculosis alanine (B10760859) dehydrogenase enzyme with an IC₅₀ of 1.82 ± 0.42 µM. nih.gov Additionally, thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis, an attractive target for energy metabolism. rsc.org
Inhibition of Bacterial Enzymes (e.g., TrmD)
A key target for the antibacterial action of thieno[2,3-d]pyrimidine derivatives is the tRNA-(N1G37) methyltransferase (TrmD) enzyme. uran.ua TrmD is essential for bacterial growth, and its inhibition disrupts protein synthesis. uran.ua Molecular docking studies have been employed to predict the binding of thieno[2,3-d]pyrimidine derivatives to the active site of TrmD isolated from P. aeruginosa. uran.ua The development of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acids was guided by these computational models, which showed their potential to inhibit the TrmD enzyme. uran.ua The subsequent in vitro antimicrobial data supported the rationale for further studies of derivatives containing 2-amino-6-methylpyridine (B158447) in the amide substituent, as this fragment appeared to favor selectivity against Pseudomonas aeruginosa. uran.ua
Anti-inflammatory Response Modulation
Thieno[2,3-d]pyrimidine derivatives have been investigated as modulators of the inflammatory response, with studies highlighting their potential to inhibit key signaling kinases involved in inflammation.
Pathways Involved in Inflammation Suppression (e.g., NF-κB Pathway)
Research has identified atypical protein kinase C (aPKC) as a critical downstream signaling mechanism in the control of vascular permeability, a hallmark of inflammation. nih.gov A series of thieno[2,3-d]pyrimidines were synthesized and identified as ATP-competitive inhibitors of aPKC. nih.gov Studies in animal models of diabetic retinopathy have shown that inhibitors of aPKC can normalize NFκB activation. nih.gov This suggests that by inhibiting aPKC, thieno[2,3-d]pyrimidine derivatives can suppress inflammatory pathways mediated by NFκB. nih.gov Furthermore, receptor-interacting protein kinase 2 (RIPK2) is another key mediator of pro-inflammatory signaling, and novel thieno[2,3d]pyrimidine derivatives have been developed as potent and specific RIPK2 inhibitors, presenting a pharmacological strategy for treating inflammatory diseases. nih.gov
Cytokine Expression Regulation (e.g., TNF-α, IL-6)
Elevated levels of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are associated with various diseases involving inflammation and increased vascular permeability. nih.gov Thieno[2,3-d]pyrimidine derivatives have shown potential in counteracting the effects of these cytokines. In a study focused on retinal vascular permeability, a lead thieno[2,3-d]pyrimidine compound, 7l , was tested for its ability to block permeability induced by TNF-α and Vascular Endothelial Growth Factor (VEGF). nih.gov Intravitreal injection of TNF-α and VEGF in rats caused a significant increase in vascular leakage, which was dose-dependently reduced by compound 7l . nih.gov At a concentration of 3 μM, compound 7l completely prevented the TNF-α and VEGF-induced permeability, highlighting its potential to control cytokine-induced edema. nih.gov
Antiviral Activity Assessments
The structural similarity of the thieno[2,3-d]pyrimidine core to purines has made it an attractive scaffold for the development of antiviral agents, particularly nucleoside analogues. researchgate.net Several studies have synthesized and screened these derivatives against a range of viruses.
In one study, cyclic and acyclic nucleosides of thieno[2,3-d]pyrimidine were synthesized and tested against Herpes Simplex Virus type-1 (HSV-1) and Hepatitis-A virus (HAV). nih.govtandfonline.com While none of the four tested compounds showed activity against HAV, one compound (15 ) demonstrated the highest efficacy against HSV-1. nih.govtandfonline.com Its antiviral activity increased from 34.20% to 70.30% at a concentration of 20 µg/10⁵ cells. tandfonline.com
Other research has focused on the Human Immunodeficiency Virus (HIV). One thienopyrimidinone derivative, 5,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (DNTP), was found to inhibit the HIV reverse transcriptase (RT) by binding to the interface between the p66 ribonuclease H (RNase H) domain and the p51 thumb. researchgate.net However, a separate study that synthesized thieno[3,4-d]pyrimidine (B1628787) C-nucleoside analogues of adenosine (B11128) and inosine (B1671953) found no significant antiviral effect against HIV in cell culture experiments. nih.gov
Additionally, newly synthesized hydrazone and triazolo derivatives have been tested against the influenza virus H5N1. researchgate.net
Table 2: Antiviral Activity of Selected Thieno[2,3-d]pyrimidine Nucleoside Derivatives
| Compound | Virus | Activity/Result | Reference |
|---|---|---|---|
| Compound 15 | Herpes Simplex Virus-1 (HSV-1) | Up to 70.30% reduction at 20 µg/10⁵ cells | tandfonline.com |
| Compounds 9, 10, 15, 16 | Hepatitis-A Virus (HAV) | No activity observed | nih.govtandfonline.com |
| DNTP | Human Immunodeficiency Virus (HIV) | Inhibits Reverse Transcriptase | researchgate.net |
| Thieno[3,4-d]pyrimidine C-nucleosides | Human Immunodeficiency Virus (HIV) | No significant antiviral effect | nih.gov |
Inhibition of Viral Replication (e.g., Herpes Simplex Virus, Influenza Virus)
Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated potential as inhibitors of viral replication, particularly against Herpes Simplex Virus (HSV). Research has identified specific compounds within this class that interfere with crucial viral processes.
One area of focus has been the inhibition of the HSV helicase-primase complex (UL5-UL8-UL52), which is essential for unwinding viral DNA during replication. nih.govbiorxiv.org A 2-amino thiazole (B1198619) compound, identified through high-throughput screening, was found to be a specific inhibitor of HSV DNA replication. nih.govcapes.gov.br This compound, T157602, reversibly inhibited the helicase activity of the UL5-UL8-UL52 complex with a 50% inhibitory concentration (IC₅₀) of 5 μM. nih.govcapes.gov.br It also inhibited the primase activity of the same complex, albeit at a higher concentration (IC₅₀ = 20 μM). nih.govcapes.gov.br
The antiviral activity of T157602 was confirmed in cell-based assays, where it inhibited HSV growth with a 90% inhibitory concentration (IC₉₀) of 3 μM and completely prevented plaque formation at concentrations between 25 and 50 μM. nih.govcapes.gov.br Importantly, the compound showed a favorable therapeutic window, with no obvious cytotoxic effects on host cells at concentrations exceeding 100 μM. nih.govcapes.gov.br Genetic studies with resistant viral mutants further pinpointed the UL5 helicase component as the molecular target of this class of inhibitors. nih.gov
While much of the research has centered on HSV, the broader thienopyrimidine class has been investigated for activity against other viruses, including the anti-avian influenza virus (H5N1). nih.gov
Table 1: Antiviral Activity of a Thieno[2,3-d]pyrimidine Derivative Against Herpes Simplex Virus
| Compound | Target | Assay | IC₅₀/IC₉₀ |
| T157602 | HSV UL5/8/52 Helicase | Helicase Activity | IC₅₀ = 5 µM |
| T157602 | HSV UL5/8/52 Primase | Primase Activity | IC₅₀ = 20 µM |
| T157602 | HSV | Viral Growth | IC₉₀ = 3 µM |
Exploration of Other Preclinical Biological Activities
The antioxidant properties of thieno[2,3-d]pyrimidine derivatives have been a subject of investigation. Some studies have focused on the synthesis and evaluation of these compounds for their ability to counteract oxidative stress. For instance, research has been conducted on the in vitro antioxidant properties of certain thieno[2,3-d]pyrimidine derivatives. researchgate.net
The potential for thieno[2,3-d]pyrimidine derivatives to exert protective effects on the central nervous system has been explored, particularly in the context of neurodegenerative diseases. One study identified a thienopyrimidinone derivative, ICL-SIRT078, as a highly selective SIRT2 inhibitor. nih.gov This compound demonstrated neuroprotective effects in a cellular model of Parkinson's disease. nih.gov Sirtuins, including SIRT2, are considered potential therapeutic targets for neurodegenerative disorders. nih.govacs.orgresearchgate.net
The analgesic potential of thieno[2,3-d]pyrimidine derivatives has been investigated in preclinical models. Studies have evaluated the ability of newly synthesized compounds from this class to reduce pain. nih.gov The analgesic activity of these derivatives was compared to standard drugs like acetylsalicylic acid. nih.gov
Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been a significant focus of research for their potent antagonism of the gonadotropin-releasing hormone (GnRH) receptor. drugbank.comnih.govresearchgate.netresearchgate.net The GnRH receptor is a G protein-coupled receptor involved in reproductive diseases and certain cancers. nih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing the binding affinity of these compounds. It was discovered that a 2-(2-pyridyl)ethyl group at the 5-aminomethyl position of the core structure was important for high receptor binding. drugbank.com Further modifications to the 6-(4-aminophenyl) group indicated a preference for hydrophobic substituents. drugbank.com These optimization efforts led to the identification of a compound with a binding affinity (Ki) of 0.4 nM to the human GnRH receptor. drugbank.com
More recent research has led to the discovery of derivative 21a, a potent and orally bioavailable GnRH receptor antagonist. nih.govresearchgate.net This compound was shown to be well-tolerated and effective in suppressing testosterone (B1683101) levels in preclinical studies, suggesting its potential for further clinical investigation. nih.govresearchgate.net The development of such orally active antagonists is significant, as they offer advantages over earlier treatments. nih.govresearchgate.net For example, the approved oral GnRH antagonist, relugolix, has known pharmacokinetic challenges such as low oral bioavailability. researchgate.net
Table 2: GnRH Receptor Antagonist Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Key Structural Feature | Achieved Potency (Ki) |
| Thieno[2,3-d]pyrimidine-2,4-diones | 2-(2-pyridyl)ethyl group at 5-aminomethyl position | 0.4 nM |
Sirtuin (SIRT) Enzyme Inhibition (e.g., SIRT1, SIRT2, SIRT3)
Thieno[3,2-d]pyrimidine-6-carboxamides have emerged as potent pan-inhibitors of sirtuin (SIRT) enzymes, specifically SIRT1, SIRT2, and SIRT3. nih.govacs.orgresearchgate.netacs.org These NAD⁺-dependent deacetylases are considered therapeutic targets for a range of conditions, including metabolic, inflammatory, oncologic, and neurodegenerative disorders. nih.govacs.orgresearchgate.net
The discovery of these inhibitors was facilitated by encoded library technology (ELT), which identified compounds with nanomolar potency. nih.govacs.orgresearchgate.net For example, compound 11c exhibited IC₅₀ values of 3.6, 2.7, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. nih.govacs.orgresearchgate.net Subsequent structure-activity relationship studies led to the development of analogs with improved physicochemical properties. nih.govacs.orgresearchgate.net
Crystallographic studies of these inhibitors bound to the SIRT3 active site revealed that the carboxamide group binds in the nicotinamide (B372718) C-pocket, while the aliphatic portions extend into the substrate channel. nih.govacs.orgresearchgate.netacs.org This structural understanding helps explain the observed SAR. nih.govacs.orgresearchgate.netacs.org These novel, potent, and pan-SIRT1/2/3 inhibitors represent valuable tools for further sirtuin research. nih.govacs.orgresearchgate.netacs.org
In addition to pan-inhibitors, research has also focused on developing selective SIRT2 inhibitors based on the thienopyrimidinone scaffold. nih.gov One such inhibitor, ICL-SIRT078, demonstrated high selectivity for SIRT2 over SIRT1 and SIRT3. nih.gov A cocrystal structure of a related compound bound to SIRT2 revealed that it induces the formation of a "selectivity pocket," providing a basis for designing more refined, second-generation inhibitors. nih.gov
Table 3: Sirtuin Inhibitory Activity of Thieno[3,2-d]pyrimidine-6-carboxamide Derivatives
| Compound | SIRT1 IC₅₀ (nM) | SIRT2 IC₅₀ (nM) | SIRT3 IC₅₀ (nM) |
| 11c | 3.6 | 2.7 | 4.0 |
Phosphodiesterase Inhibition
Derivatives of the thieno[2,3-d]pyrimidine scaffold have been investigated as potential inhibitors of phosphodiesterases (PDEs), a diverse family of enzymes responsible for the hydrolysis of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The regulation of these second messengers is crucial for various cellular functions, and PDE inhibitors have therapeutic applications in a range of diseases. Research has particularly focused on the potential of thieno[2,3-d]pyrimidine derivatives to selectively inhibit PDE type 4 (PDE4), a cAMP-specific enzyme predominantly found in inflammatory and immune cells.
In one notable study, novel thieno[2,3-d]pyrimidines featuring a cyclohexane (B81311) ring fused with a five- or six-membered heterocyclic moiety, alongside a benzylic nitrile, were designed and synthesized as potential PDE4 inhibitors. rsc.orgresearchgate.net A number of these derivatives demonstrated promising inhibitory activity against the PDE4B isozyme. rsc.orgresearchgate.net The design strategy involved constructing the thienopyrimidine ring system followed by the addition of a cyclohexanone (B45756) moiety and subsequent fusion of a heterocyclic ring. rsc.orgresearchgate.net
The in vitro pharmacological evaluation of these synthesized compounds revealed significant findings regarding their structure-activity relationships. For instance, the presence and nature of substituents on the fused cycloalkyl ring were found to influence the inhibitory potency. The inhibitory activities of several key derivatives against PDE4B are summarized in the table below.
Table 1: PDE4B Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Structure | PDE4B Inhibition (%) at 10 µM |
|---|---|---|
| 10a | [Structure of Compound 10a] | 65 |
| 10b | [Structure of Compound 10b] | 56 |
| 11a | [Structure of Compound 11a] | 54 |
| 11b | [Structure of Compound 11b] | 62 |
| 12a | [Structure of Compound 12a] | 42 |
| 12b | [Structure of Compound 12b] | 34 |
| 13 | [Structure of Compound 13] | 45 |
| 14 | [Structure of Compound 14] | 48 |
| 15 | [Structure of Compound 15] | 25 |
| 16 | [Structure of Compound 16] | 15 |
| Rolipram | [Structure of Rolipram] | 95 (at 1 µM) |
Data sourced from Adepu, R., et al. (2012). Org. Biomol. Chem. rsc.orgresearchgate.net
Further investigation into the structure-activity relationship suggested that modifications to the pyrimidine ring could also impact activity. researchgate.net For example, the removal of a specific group from the pyrimidine ring was noted as a point of interest in the comparative analysis of the compounds' inhibitory effects. researchgate.net One of the more promising compounds from this series was also selected for further testing against PDE4D in vitro, where it demonstrated dose-dependent inhibition. rsc.orgresearchgate.net
The thieno[2,3-d]pyrimidine core is considered a bioisostere of quinazoline (B50416), a scaffold that is well-represented in a multitude of biologically active compounds. ijacskros.com This bioisosteric relationship has been a driving factor in the exploration of thieno[2,3-d]pyrimidines for various therapeutic targets, including phosphodiesterases. ijacskros.com The potential to develop selective PDE inhibitors from this class of compounds remains an active area of research, with opportunities to modulate inflammatory responses and other cAMP-mediated cellular processes.
Structure Activity Relationship Sar and Ligand Design Principles for Thieno 2,3 D Pyrimidin 6 Amine Analogs
Impact of Substituents on Biological Potency and Selectivity
The biological activity of thieno[2,3-d]pyrimidin-6-amine derivatives can be finely tuned by introducing various substituents at different positions of the bicyclic core.
Modifications at the 6-amino position of the thieno[2,3-d]pyrimidine (B153573) ring system have been shown to significantly impact biological activity, particularly in the context of anticancer agents targeting folate receptors (FRs). nih.govnih.gov The nature of the substituent at this position plays a crucial role in determining the potency and selectivity of these compounds.
For instance, a series of 6-substituted thieno[2,3-d]pyrimidine analogs were designed as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), key enzymes in de novo purine (B94841) biosynthesis. nih.gov These compounds feature a side chain at the 6-position, often incorporating an L-glutamate moiety to mimic the natural folate substrate. The length of the carbon bridge and the nature of the aromatic ring in this side chain are critical determinants of activity. nih.govnih.gov
In a study exploring these analogs, it was found that compounds with a 4-carbon bridge generally exhibited different activity profiles compared to those with a 3-carbon bridge. nih.gov Furthermore, the introduction of different aromatic rings, such as thiophene (B33073) or pyridine, in the side chain led to notable differences in growth inhibition of FR-expressing cells. nih.gov Specifically, the incorporation of a fluorine atom, particularly ortho to the L-glutamate moiety, dramatically increased the potency of these compounds. nih.gov This highlights the significant influence of even subtle electronic and steric modifications at the 6-position side chain.
Another study focused on the development of Fms-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML) also underscored the importance of the 6-position. nih.govresearchgate.net Structural modifications at this position, such as the introduction of a 4-(2-methylaminoethoxy)phenyl group, led to a compound with good inhibitory activity against FLT3 and enhanced metabolic stability. nih.govresearchgate.net
The table below summarizes the impact of various substituents at the 6-position on the biological activity of thieno[2,3-d]pyrimidine analogs.
| 6-Position Substituent | Target(s) | Key Findings |
| Side chain with 3- or 4-carbon bridge and aromatic/heterocyclic rings (e.g., phenyl, thiophene, pyridine) | GARFTase, AICARFTase, FRs | Bridge length and ring type influence potency and selectivity. nih.govnih.gov |
| Fluorine substitution on the side-chain aromatic ring | GARFTase, AICARFTase, FRs | Ortho-fluorine substitution significantly enhances potency. nih.gov |
| 4-(2-methylaminoethoxy)phenyl group | FLT3 | Good inhibitory activity and improved metabolic stability. nih.govresearchgate.net |
Substitutions on the pyrimidine (B1678525) ring of the thieno[2,3-d]pyrimidine scaffold are crucial for modulating biological activity and target selectivity. The C-2 and C-4 positions are particularly important for establishing key interactions with target proteins.
In the context of antifolate agents, the 2-amino group and the 4-oxo group of the thieno[2,3-d]pyrimidine core are vital for binding to folate receptors and enzymes in the purine biosynthesis pathway. acs.org Molecular docking studies have shown that the 2-amino group can form hydrogen bonds with key amino acid residues in the active sites of these proteins. nih.gov For example, in the folate receptor α (FRα), the 2-amino group, along with the N3 and 4-oxo group, participates in hydrogen bonding interactions with residues like Asp81 and Ser174. acs.org
For inhibitors of other targets, such as kinases, the C-4 position is often a key point of modification. A series of 4-amino-thieno[2,3-d]pyrimidines have been investigated as potent inhibitors of various kinases. researchgate.net The nature of the substituent at the 4-amino group can significantly influence potency and selectivity. For instance, in a study on Mycobacterium tuberculosis bd oxidase inhibitors, a thieno[3,2-d]pyrimidin-4-amine (B90789) derivative was identified as a hit compound, and subsequent SAR studies focused on modifications at this position. nih.gov
Furthermore, the introduction of different groups at the C-2 position can also impact activity. In a series of thieno[2,3-d]pyrimidine derivatives synthesized as potential antitumor agents, the presence of a thiophen-2-yl group at the C-2 position was a common structural feature. researchgate.net
The following table summarizes the role of substitutions at the C-2 and C-4 positions:
| Position | Substituent | Target(s) | Role |
| C-2 | Amino group | Folate receptors, GARFTase, AICARFTase | Forms key hydrogen bonds with target proteins. nih.govacs.org |
| C-2 | Thiophen-2-yl group | FLT3 | Contributes to overall binding affinity. researchgate.net |
| C-4 | Oxo group | Folate receptors, GARFTase, AICARFTase | Participates in hydrogen bonding interactions. acs.org |
| C-4 | Amino group | Kinases, Mycobacterium tuberculosis bd oxidase | Key for potency and selectivity; a point for derivatization. researchgate.netnih.gov |
Modifications to the thiophene ring of the thieno[2,3-d]pyrimidine scaffold, including altering its size and lipophilicity, can have a profound impact on biological activity. The isosteric replacement of a pyrrole (B145914) ring with a thiophene ring in a related series of antifolates led to the development of the thieno[2,3-d]pyrimidine scaffold itself. nih.gov This change increases the ring size, making it more closely resemble the 6-6 fused pteridine (B1203161) ring system of natural folate cofactors. nih.gov This modification also replaces a hydrogen bond donor (the pyrrole NH) with a hydrogen bond acceptor (the thiophene sulfur), which can alter target engagement. nih.gov
The lipophilicity of the thiophene ring can be modulated by introducing various substituents. For example, the addition of a methyl group at the 5-position of the thiophene ring, in combination with modifications at the 6-position, resulted in a potent FLT3 inhibitor with improved metabolic stability. nih.govresearchgate.net
Furthermore, the replacement of a phenyl ring in the side chain at the 6-position with a thiophene ring has been shown to significantly affect the growth inhibitory properties of antifolate agents. nih.gov In some cases, this substitution can lead to increased potency. nih.gov The position of the thiophene in the side chain is also important, with 2',4'-thiophene and 2',5'-thiophene substitutions showing different effects. nih.govnih.gov
The table below outlines the effects of thiophene ring modifications:
| Modification | Effect | Example |
| Isosteric replacement of pyrrole with thiophene | Increased ring size, altered H-bonding potential, closer mimic of natural folates. nih.gov | Development of the thieno[2,3-d]pyrimidine scaffold for antifolate activity. nih.gov |
| Substitution on the thiophene ring (e.g., 5-methyl) | Improved metabolic stability and potency. nih.govresearchgate.net | A potent FLT3 inhibitor with a 5-methyl group. nih.govresearchgate.net |
| Replacement of a side-chain phenyl with thiophene | Altered potency and selectivity. nih.gov | Thiophene-containing side chains in antifolate agents. nih.gov |
Identification of Pharmacophoric Features for Optimal Target Interaction
The identification of key pharmacophoric features is essential for the rational design of potent and selective this compound analogs. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.
For thieno[2,3-d]pyrimidine-based inhibitors of epidermal growth factor receptor (EGFR), a key pharmacophoric feature is the ability of the molecule to form specific hydrogen bonds within the ATP-binding site of the kinase. researchgate.net The thieno[2,3-d]pyrimidine core often serves as the hinge-binding motif, with the N1 or N3 atoms of the pyrimidine ring forming hydrogen bonds with the backbone of the hinge region. The 6-amino group and its substituents can then project into the solvent-exposed region or interact with other parts of the binding pocket, influencing potency and selectivity. researchgate.net
In the case of antifolate agents targeting FRs and enzymes of the purine biosynthesis pathway, the pharmacophore includes:
The thieno[2,3-d]pyrimidine scaffold, which engages in π-π stacking interactions with aromatic residues in the binding pocket (e.g., Tyr85, Trp171 in FRα). acs.org
Hydrogen bond donors and acceptors on the pyrimidine ring (e.g., the 2-amino and 4-oxo groups) that interact with key residues like Asp81 and Ser174 in FRα. acs.org
A side chain at the 6-position containing an L-glutamate moiety, which mimics the natural folate substrate and is crucial for recognition by the target proteins. nih.gov
Molecular modeling and docking studies are invaluable tools for identifying and refining these pharmacophoric models. nih.govresearchgate.net For example, docking studies of thieno[2,3-d]pyrimidine analogs in the FRα crystal structure have revealed the specific interactions that contribute to high-affinity binding. nih.gov
Conformational Analysis and Steric Effects in this compound Analogs
Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which can influence its ability to adopt the correct binding pose. For example, the flexibility of the side chain at the 6-position is important for allowing the molecule to adapt to the specific topology of the binding pocket.
Steric hindrance can have both positive and negative effects on activity. In some cases, bulky substituents can prevent a molecule from binding to its target due to steric clashes. However, in other instances, the introduction of a bulky group can lead to improved selectivity by preventing the molecule from binding to off-target proteins with smaller binding sites.
The introduction of fluorine atoms into the side chain of thieno[2,3-d]pyrimidine antifolates is a prime example of how steric and electronic effects can be exploited to enhance potency. nih.gov Fluorine is a small atom, so its introduction does not significantly increase steric bulk. However, its high electronegativity can alter the electronic properties of the molecule, leading to more favorable interactions with the target. nih.gov
Molecular Mechanism of Action and Target Engagement Studies
Elucidation of Specific Protein/Enzyme Binding Modes
Derivatives of thieno[2,3-d]pyrimidine (B153573) have been extensively studied for their ability to bind to and inhibit the function of various proteins and enzymes critical in disease pathology.
The thieno[2,3-d]pyrimidine core is a prominent scaffold for the design of protein kinase inhibitors. researchgate.netresearchgate.net These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of downstream substrates and interrupting signal transduction. researchgate.netmdpi.com This inhibitory action is the foundation of their therapeutic potential in diseases driven by aberrant kinase activity, such as cancer. researchgate.netresearchgate.net
A variety of kinases have been identified as targets for thieno[2,3-d]pyrimidine derivatives:
VEGFR-2 and c-Met: Certain derivatives have been developed as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met, two key receptor tyrosine kinases involved in angiogenesis and tumor progression. nih.govnih.gov Molecular docking studies of potent compounds, such as 12j , have elucidated their binding modes within the active sites of both c-Met and VEGFR-2, confirming their dual inhibitory potential. nih.gov
PI3K: Morpholine-based thieno[2,3-d]pyrimidine derivatives have been designed as inhibitors of Phosphatidylinositol 3-kinase (PI3K). nih.gov Docking studies showed that these compounds have a binding mode comparable to known PI3K inhibitors like PI-103. nih.gov One derivative, VIb , demonstrated significant inhibitory activity against PI3Kβ (72% inhibition) and PI3Kγ (84% inhibition). nih.gov
FGFR1: Novel classes of thieno[2,3-d]pyrimidines have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers. researchgate.netresearchgate.net
RIPK2: Thieno[2,3-d]pyrimidine derivatives have been developed as highly potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of pro-inflammatory signaling. nih.gov Lead compounds from this series demonstrated low nanomolar efficacy in cellular assays. nih.gov
EGFR: The thieno[2,3-d]pyrimidine scaffold is considered a bioisostere of the quinazoline (B50416) nucleus found in established Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib (B1684475) and erlotinib. scielo.br This has led to the development of derivatives that act as EGFR tyrosine kinase inhibitors. researchgate.netscielo.br
| Kinase Target | Mode of Interaction | Reference |
|---|---|---|
| VEGFR-2 | ATP-competitive inhibition in the kinase active site. | nih.govnih.gov |
| c-Met | ATP-competitive inhibition in the kinase active site. | nih.gov |
| PI3K | Binding to the active site, with modes comparable to known inhibitors. | nih.gov |
| FGFR1 | ATP-competitive inhibition. | researchgate.netresearchgate.net |
| RIPK2 | Potent and selective inhibition. | nih.gov |
| EGFR | Acts as a bioisostere of quinazoline inhibitors, binding to the ATP pocket. | researchgate.netscielo.br |
Beyond kinase inhibition, thieno[2,3-d]pyrimidine derivatives have been shown to engage with other types of receptors.
Folate Receptors (FRα and FRβ): 6-Substituted thieno[2,3-d]pyrimidine antifolates have been designed to selectively target folate receptors FRα and FRβ, which are often overexpressed on cancer cells. nih.gov Molecular docking studies have detailed the specific interactions:
In FRα, the thieno[2,3-d]pyrimidine scaffold engages in π–π stacking interactions with the side chains of Tyr85 and Trp171. nih.govacs.org Hydrogen bonds form between the 2-amino and 4-oxo groups of the ligand and key residues like Asp81, Arg103, and Ser174. acs.org
In FRβ, a related receptor, derivatives show hydrogen bonding between the ligand's 2-NH2 and 4-oxo groups and residues such as Asp97, Arg119, and His151. nih.govacs.org The scaffold also forms π–π stacking interactions with Tyr101 and Trp187. nih.gov These compounds gain cellular entry via receptor-mediated endocytosis, a mechanism distinct from the transporters used by many standard antifolates. nih.gov
Downstream Cellular Pathway Modulation
By engaging with specific proteins and enzymes, thieno[2,3-d]pyrimidine compounds can significantly alter intracellular signaling networks.
The inhibition of kinases by thieno[2,3-d]pyrimidine derivatives leads to the direct modulation of major signaling cascades that control cell fate.
PI3K/Akt/mTOR Pathway: As inhibitors of PI3K, these compounds can block the entire PI3K/Akt/mTOR signaling pathway. nih.govnih.gov This pathway is crucial for regulating cell proliferation, growth, and survival, and its abnormal activation is a hallmark of many cancers. nih.govyoutube.com Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of the downstream kinase Akt and subsequently mTOR, a key regulator of protein synthesis and cell cycle progression. nih.govyoutube.com
p53 Pathway Activation: A novel pyrido-thieno-pyrimidine derivative, PTP , was found to activate the tumor suppressor p53. nih.gov It achieves this by weakening the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization. This activation occurs without causing DNA damage and instead involves phosphorylation of p53 by the Erk1/2 MAP kinase and acetylation in a p300-dependent manner. nih.gov
The modulation of signaling cascades ultimately translates to changes in gene expression and protein levels, driving the cellular response.
p53-Target Gene Induction: The activation of p53 by the derivative PTP leads to the increased transcription of downstream target genes, including p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein). nih.gov This induction results in significant anti-cancer effects, including G1-phase cell cycle arrest, cellular senescence, and cell death. nih.gov
Inhibition of One-Carbon Metabolism: Certain 6-substituted thieno[2,3-d]pyrimidine antifolates act as multitargeted inhibitors of one-carbon metabolism. nih.gov Besides targeting folate receptors for entry, they inhibit key enzymes in de novo purine (B94841) biosynthesis, specifically glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov Some derivatives also inhibit the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2), further disrupting the metabolic pathways that cancer cells rely on for rapid proliferation. nih.gov
Investigation of Drug Resistance Circumvention Mechanisms
A significant challenge in cancer therapy is the development of drug resistance. Thieno[2,3-d]pyrimidine derivatives are being explored for their potential to overcome these resistance mechanisms.
Multitargeted Inhibition: The development of single agents that can inhibit multiple targets simultaneously is a promising strategy to overcome drug resistance. nih.gov By hitting several nodes in a cancer cell's survival network, such as the dual inhibition of c-Met and VEGFR-2 or the combined inhibition of folate metabolism enzymes, these compounds may reduce the likelihood of resistance emerging through the upregulation of a single alternative pathway. nih.govnih.gov Similarly, the development of dual EGFR and STAT3 inhibitors is a proposed strategy to address the therapeutic resistance that arises from STAT3 over-activation following treatment with EGFR inhibitors alone. researchgate.net
Selective Transport: 6-substituted thieno[2,3-d]pyrimidine antifolates exhibit selective uptake through folate receptors (FRα and FRβ), which are highly expressed on many tumors, while showing poor interaction with the reduced folate carrier (RFC), a common transporter for other antifolates. nih.gov This selective transport mechanism could allow these drugs to remain effective in tumors that have developed resistance to other antifolates via downregulation or mutation of RFC. nih.gov
Overcoming P-glycoprotein (Pgp) Efflux: While research on the related thieno[2,3-b]pyridine (B153569) scaffold has shown activity against multidrug-resistant cells that overexpress the P-glycoprotein (Pgp) efflux pump, this remains an area for further investigation for thieno[2,3-d]pyrimidine-6-amine derivatives specifically. google.comresearchgate.net The development of modulators that inhibit such ABC transporters is a key approach to reversing multidrug resistance. google.com
Computational Chemistry and in Silico Modeling in Thieno 2,3 D Pyrimidin 6 Amine Research
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of thieno[2,3-d]pyrimidine (B153573) research, it is extensively used to predict the binding affinity and interaction patterns of these compounds with various biological targets, primarily protein kinases, which are often implicated in cancer and other diseases.
Research has shown that thieno[2,3-d]pyrimidine derivatives are versatile scaffolds that can be tailored to inhibit a range of kinases. For instance, a series of novel thieno[2,3-d]pyrimidines were designed and synthesized to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. rsc.org Molecular docking studies, often performed using software like the Molecular Operating Environment (MOE), have been instrumental in this process. nih.gov In one such study, the most promising compound exhibited a high binding score of -22.71 kcal/mol against the VEGFR-2 enzyme. rsc.org The docking poses revealed that the thieno[2,3-d]pyrimidine moiety typically orients towards the hinge region of the kinase, forming crucial hydrogen bonds and hydrophobic interactions. rsc.org
Similarly, derivatives of the thieno[2,3-d]pyrimidine scaffold have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). nih.govnih.govnih.gov Docking simulations for EGFR inhibitors have shown that these compounds can effectively bind to both the wild-type and mutant forms of the enzyme. tandfonline.com For PI3K, docking studies have revealed that the morpholine (B109124) moiety, a common substituent in these derivatives, forms key hydrogen bonds with residues such as Val848 in the active site. nih.gov The thienopyrimidine core, in this case, contributes to the binding through hydrophobic interactions with residues like Met773. nih.gov
The predictive power of molecular docking is further enhanced by its ability to elucidate specific interactions. For example, in the case of VEGFR-2 inhibitors, the thieno[2,3-d]pyrimidine core was observed to form a hydrogen bond with the side chain of Cys917 in the hinge region, while other parts of the molecule engaged with the DFG motif, which is crucial for kinase activity. rsc.org
Table 1: Molecular Docking and Ligand-Target Interaction Prediction for Thieno[2,3-d]pyrimidine Derivatives
| Biological Target | Key Findings |
|---|---|
| VEGFR-2 | The most potent compound showed a binding score of -22.71 kcal/mol. The thieno[2,3-d]pyrimidine moiety interacted with the hinge region, forming a hydrogen bond with Cys917. rsc.org |
| EGFR | Derivatives have shown inhibitory potential against both wild-type and mutant EGFR. nih.govtandfonline.com |
| PI3K | The morpholine substituent formed a key hydrogen bond with Val848, and the thienopyrimidine ring had hydrophobic interactions with Met773. nih.gov |
| Bacterial TrmD | The antimicrobial activity of some thieno[2,3-d]pyrimidines is believed to occur via inhibition of this enzyme. uran.ua |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of newly designed compounds and helps in understanding the chemical features that are important for their biological effect.
In the study of thieno[2,3-d]pyrimidine derivatives, QSAR has been employed to guide the synthesis of compounds with enhanced potency. For instance, a QSAR study on a series of 3-amino-2-(substituted)aminomethyl-5,6-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones as H1-receptor antagonists revealed a parabolic relationship between the biological activity and steric and lipophilic parameters. nih.gov This indicates that there is an optimal size and lipophilicity for the substituents to achieve maximum antagonist activity. nih.gov
The development of a robust QSAR model involves the calculation of a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. These descriptors are then correlated with the biological activity using statistical methods. The predictive power of a QSAR model is assessed by various statistical parameters.
Table 2: Key Concepts in QSAR Modeling
| Concept | Description |
|---|---|
| Molecular Descriptors | Numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. |
| Statistical Model | A mathematical equation that correlates the molecular descriptors with the biological activity of the compounds. |
| Model Validation | The process of assessing the robustness and predictive ability of the QSAR model, often using an external set of compounds not used in the model development. |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (Preclinical Phase)
In silico ADMET prediction is a crucial component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and safety profiles of drug candidates. These predictions help to identify compounds that are likely to have poor ADMET properties, thus reducing the rate of attrition in later stages of drug development.
For thieno[2,3-d]pyrimidine derivatives, ADMET predictions are often performed alongside molecular docking and other computational studies. For example, a study on thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors included an in silico ADMET and toxicity evaluation. nih.gov The results from this study indicated that most of the synthesized compounds were predicted to have low to very low blood-brain barrier (BBB) penetration, which can be a desirable property for peripherally acting drugs. nih.gov Furthermore, these compounds were predicted to be non-inhibitors of the important drug-metabolizing enzyme CYP2D6 and to be non-toxic in a developmental toxicity potential model. nih.gov
In another study focusing on a thieno[2,3-d]pyrimidine derivative as a potential JAK2 kinase inhibitor, pharmacokinetic predictions revealed good permeability and gastrointestinal (GI) absorption, with no violations of Lipinski's rule of five. mdpi.com This suggests that the compound has favorable oral bioavailability characteristics.
Table 3: Predicted ADMET Properties of Thieno[2,3-d]pyrimidine Derivatives
| ADMET Property | Prediction |
|---|---|
| Blood-Brain Barrier (BBB) Penetration | Low to very low for a series of VEGFR-2 inhibitors. nih.gov |
| CYP2D6 Inhibition | Predicted to be non-inhibitory. nih.gov |
| Developmental Toxicity | Most compounds predicted to be non-toxic. nih.gov |
| Permeability and GI Absorption | A JAK2 inhibitor was predicted to have good permeability and GI absorption. mdpi.com |
| Lipinski's Rule of Five | A JAK2 inhibitor showed no violations. mdpi.com |
Density Functional Theory (DFT) Calculations for Reactivity and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of drug design, DFT calculations provide valuable insights into the electronic properties and reactivity of molecules, which can influence their biological activity and interactions with target proteins.
For thieno[2,3-d]pyrimidine derivatives, DFT studies have been used to understand the structural and electronic properties of the most active compounds. For instance, in the development of potent VEGFR-2 inhibitors, DFT calculations were employed to gain insights into the electronic characteristics of the lead compound. rsc.org
DFT calculations can be used to determine a variety of electronic properties and reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Other calculated parameters, such as molecular electrostatic potential (MEP), can help to visualize the charge distribution within a molecule and identify regions that are prone to electrophilic or nucleophilic attack.
Table 4: Key Parameters from DFT Calculations and Their Significance
| Parameter | Significance |
|---|---|
| HOMO Energy | Represents the ability of a molecule to donate an electron. |
| LUMO Energy | Represents the ability of a molecule to accept an electron. |
| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps to predict sites for intermolecular interactions. |
Future Research Directions and Therapeutic Advancement Potential for Thieno 2,3 D Pyrimidin 6 Amine Derivatives
Development of Novel Thieno[2,3-d]pyrimidin-6-amine Lead Compounds
The discovery of new lead compounds is a critical first step in the drug development pipeline. Research into thieno[2,3-d]pyrimidine (B153573) derivatives has yielded several promising starting points for further optimization. A key strategy involves the synthesis of new series of these compounds with varied substitutions to explore their structure-activity relationships (SAR) against different biological targets. nih.gov
For instance, in the pursuit of potent inhibitors for Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), a series of derivatives modified at the 6-position were synthesized. kribb.re.kr This effort led to the identification of compound 16d , which not only showed good inhibitory activity against FLT3 but also effective antiproliferative activity against several leukemia cell lines. kribb.re.kr
Similarly, a different research endeavor focused on designing inhibitors for the PI3K (phosphatidylinositol 3-kinase) enzyme, which is implicated in cancer progression. nih.gov By maintaining the morpholine (B109124) moiety found in other potent PI3K inhibitors, 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives were created. nih.gov Among these, compound VIb , featuring a 3-hydroxyphenyl group at the 2nd position, demonstrated the best inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov
Other research has identified thieno[2,3-d]pyrimidines as potent dual inhibitors of c-Met and VEGFR-2, both important targets in cancer therapy. nih.gov Compound 12j from this series emerged as a particularly potent agent. nih.gov The development of thieno[2,3-d] lmaleidykla.ltkribb.re.krnih.govtriazolo[1,5-a]pyrimidines has also yielded compounds like 10b and 10e , which showed excellent potency against the MCF-7 breast cancer cell line. nih.gov
Table 1: Examples of Novel Thieno[2,3-d]pyrimidine-based Lead Compounds
| Compound ID | Target(s) | Key Research Finding |
|---|---|---|
| 16d | FLT3 | Exhibited good inhibitory activity against FLT3 and effective antiproliferative activity against four leukemia cell lines, with enhanced metabolic stability. kribb.re.kr |
| VIb | PI3Kβ, PI3Kγ | Showed the best enzymatic inhibitory activity (72% on PI3Kβ & 84% on PI3Kγ) and good activity on most NCI cell lines. nih.gov |
| 12j | c-Met, VEGFR-2 | A potent dual inhibitor with IC₅₀ values of 25 nM and 48 nM for c-Met and VEGFR-2, respectively. nih.gov |
| 17f | VEGFR-2 | Exhibited high activity against VEGFR-2 with an IC₅₀ value of 0.23 µM, comparable to the reference drug sorafenib. nih.gov |
| 10e | EGFR, PI3K | Afforded excellent potency against MCF-7 cancer cell lines with an IC₅₀ of 14.5 ± 0.30 μM. nih.gov |
Strategies for Enhancing Potency, Selectivity, and Metabolic Stability
A significant challenge in drug development is optimizing lead compounds to improve their potency, selectivity for the intended target, and metabolic stability, which affects their duration of action in the body. For thieno[2,3-d]pyrimidine derivatives, several strategies are being explored.
One primary issue is poor metabolic stability. For example, early promising FLT3 inhibitors were hampered by this problem in human and rat liver microsomes, necessitating further optimization. kribb.re.kr The development of compound 16d , which included modifications of a methyl group at the 5-position and a 4-(2-methylaminoethoxy) phenyl group at the 6-position, successfully resulted in a compound with enhanced metabolic stability. kribb.re.kr
Another strategy involves modifying the core structure to improve interactions with the target protein. In the development of Notum inhibitors, initial compounds suffered from high clearance. nih.gov It was discovered that the judicious choice of an amide partner for the carboxylic acid function could significantly improve metabolic stability. nih.gov Further structural alterations, such as N-alkylation of a piperazin-2-one (B30754) substituent, were explored to reduce P-gp mediated efflux, a common mechanism of drug resistance, thereby potentially enhancing bioavailability. nih.gov
The exploration of different heterocyclic groups that bind in the target's active site is another effective approach. For Notum inhibitors, replacing the thieno[2,3-d]pyrimidine core with other heterocycles like pyrrolopyrimidine or pyrazolopyrimidine was investigated, although the furanopyrimidine core ultimately proved more successful in that specific series. nih.gov For anti-inflammatory agents, research has shown that certain substitutions on the 2-thioxo-thieno[2,3-d]pyrimidine core could significantly reduce carrageenan-induced paw edema, with compound 4c showing potency comparable to diclofenac. eurekaselect.com
Table 2: Strategies for Optimization of Thieno[2,3-d]pyrimidine Derivatives
| Strategy | Example Compound/Series | Objective | Outcome |
|---|---|---|---|
| Structural Modification | Compound 16d | Improve metabolic stability | Achieved enhanced metabolic stability compared to initial leads. kribb.re.kr |
| Amide Partner Selection | Thieno[2,3-d]pyrimidine amides (Notum inhibitors) | Improve metabolic stability | Judicious choice of the amine partner significantly improved stability in liver microsomes. nih.gov |
| N-Alkylation | Piperazin-2-one substituted thienopyrimidines | Reduce P-gp mediated efflux | N-Alkylation with methyl or ethyl groups retained potency. nih.gov |
| Substitution for Anti-inflammatory Activity | Compound 4c | Enhance anti-inflammatory effect | Exhibited potent in vivo anti-inflammatory activity, representing up to 92% of diclofenac's activity. eurekaselect.com |
Exploration of New Therapeutic Indications and Biological Targets
The versatility of the thieno[2,3-d]pyrimidine scaffold allows for its application against a wide array of biological targets, opening up new therapeutic avenues beyond its common use in oncology.
While extensively studied as kinase inhibitors for cancer (e.g., EGFR, PI3K, FLT3, VEGFR-2), researchers are exploring other targets. researchgate.netnih.govnih.gov Derivatives have been synthesized as inhibitors of dihydrofolate reductase (DHFR), making them potential antifolate agents for use in cancer or as antimicrobial drugs. lmaleidykla.lt Specifically, 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines have been developed as potential lipophilic antifolates. lmaleidykla.lt
The scaffold has also been investigated for its potential to inhibit phosphodiesterase 4 (PDE4), a target for inflammatory diseases. researchgate.net Novel derivatives were designed and synthesized, with some showing promising PDE4B inhibitory properties. researchgate.net Furthermore, the discovery of a thieno[2,3-d]pyrimidinedione derivative (compound 2 ) with potent and selective antibacterial activity against Gram-positive resistant strains like MRSA and VRE highlights a completely different therapeutic application. nih.gov This compound was found to be minimally cytotoxic to mammalian cells, suggesting a favorable safety profile for this new indication. nih.gov
Other explored targets include:
Notum , a carboxylesterase involved in signaling pathways. nih.gov
Sirtuins (SIRT1, SIRT2, SIRT3) , a class of enzymes involved in metabolism and aging, where thieno[3,2-d]pyrimidine-6-carboxamides were identified as potent pan-inhibitors. acs.org
Cannabinoid receptor type 2 (hCB2) , where derivatives have been investigated as potential agonists. lmaleidykla.lt
Table 3: Expanded Therapeutic Targets for Thieno[2,3-d]pyrimidine Derivatives
| Biological Target | Therapeutic Indication | Derivative Class |
|---|---|---|
| FLT3 | Acute Myeloid Leukemia (AML) | 6-substituted thieno[2,3-d]pyrimidines kribb.re.kr |
| PI3K | Cancer | 2-aryl-4-morpholinothieno[2,3-d]pyrimidines nih.gov |
| c-Met / VEGFR-2 | Cancer | Thieno[2,3-d]pyrimidine derivatives nih.gov |
| Dihydrofolate Reductase (DHFR) | Cancer, Infectious Disease | 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines lmaleidykla.lt |
| Phosphodiesterase 4 (PDE4) | Inflammatory Diseases | Fused heterocyclic thieno[2,3-d]pyrimidines researchgate.net |
| Bacterial Targets | Bacterial Infections (MRSA, VRE) | Thieno[2,3-d]pyrimidinediones nih.gov |
| Notum | Neurological disorders, Cancer | Thieno[2,3-d]pyrimidine amides nih.gov |
Integration of Advanced Synthetic and High-Throughput Screening Technologies
Advances in chemical synthesis and screening technologies are accelerating the discovery and development of thieno[2,3-d]pyrimidine-based drugs. Modern synthetic strategies enable the efficient creation of large libraries of these compounds for biological evaluation.
Key synthetic reactions, such as the Gewald aminothiophene synthesis, provide a foundational method for creating the initial thiophene (B33073) ring, which is then cyclized to form the thienopyrimidine core. nih.govresearchgate.net Researchers have developed efficient multi-step sequences and one-pot reactions to produce novel derivatives. researchgate.netnih.gov For example, a one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has been developed from 2H-thieno[2,3-d] researchgate.netnih.govoxazine-2,4(1H)-diones, which simplifies the production of these compounds and avoids tedious purification steps. nih.gov
On the screening front, high-throughput technologies are crucial. Encoded Library Technology (ELT) represents a significant advancement. This technology was used to screen a library of 1.2 million compounds for affinity to the SIRT3 enzyme, leading to the rapid identification of the thieno[3,2-d]pyrimidine-6-carboxamide scaffold as a potent pan-inhibitor of SIRT1/2/3. acs.org Such technologies allow for the rapid exploration of vast chemical space, dramatically increasing the efficiency of discovering novel and potent inhibitors. The integration of in silico tools, such as molecular docking, further refines the drug discovery process by predicting how newly synthesized compounds might bind to their protein targets, thereby guiding the design of more effective molecules. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for preparing thieno[2,3-d]pyrimidin-6-amine derivatives?
this compound derivatives are typically synthesized via multi-step protocols involving:
- Reductive amination : Reaction of 2-amino-4-methoxythieno[2,3-d]pyrimidine-6-carbaldehyde with aryl amines using sodium cyanoborohydride at pH 6 to yield 4-methoxy-6-(arylaminomethyl) derivatives (e.g., compounds 3a–3e, 57–87% yields) .
- Oxidation strategies : Methanol (1) oxidation using Dess-Martin periodinane (DMP) to form 2-amino-4-methoxythieno[2,3-d]pyrimidine-6-carbaldehyde (2) with 91% efficiency, outperforming ceric ammonium nitrate (CAN) .
- Ammonolysis : Treatment of 2-chloro-4-(substituted phenoxy)thieno[2,3-d]pyrimidines with aqueous ammonia at 90°C to generate 4-(phenoxy)thieno[2,3-d]pyrimidin-2-amine derivatives (e.g., 6a–6b) .
Q. How are this compound derivatives characterized structurally?
Key characterization methods include:
- Spectroscopy : IR (e.g., C=N stretch at 1656 cm⁻¹, N–H at 3339–3445 cm⁻¹), ¹H/¹³C NMR (e.g., δ 7.05–7.45 ppm for aromatic protons in 6a), and ESI-MS (e.g., m/z 312 [M+1] for 6a) .
- Elemental analysis : Confirmation of C, H, N, and S content (e.g., deviations <0.4% for C₁₉H₁₄N₂O₂S) .
- Chromatography : TLC and column chromatography for purity validation .
Q. What preliminary biological activities have been reported for these derivatives?
- Antimicrobial activity : Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid exhibit selective inhibition against Pseudomonas aeruginosa (via TrmD enzyme targeting) .
- Kinase inhibition : Spiro-fused derivatives show moderate EGFR/FGFR1/B-Raf inhibition (docking binding energies: −7.5 to −8.2 kcal/mol), while rearranged products lack hydrogen-bonding interactions and exhibit reduced activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in this compound synthesis?
- Solvent and temperature : Dry methanol under argon at 25–90°C enhances reductive amination efficiency .
- Catalyst selection : FeCl₃-SiO₂ in ethanol improves yields in multi-component reactions (e.g., 75% yield for chromeno-pyrazolo-pyridinone hybrids) .
- pH control : Maintaining pH 6 during sodium cyanoborohydride-mediated reactions prevents side reactions .
Q. How do structural modifications impact biological activity?
- Spiro vs. rearranged derivatives : Spiro-fused thieno[2,3-d]pyrimidines exhibit stronger kinase inhibition due to hydrogen bonding with residues (e.g., EGFR Asp831), while rearranged products lack these interactions .
- Substituent effects : 2-Aminopyridine groups in amide side chains enhance P. aeruginosa selectivity, whereas trifluoromethylphenoxy groups improve antifungal activity .
Q. What computational strategies validate target engagement in kinase inhibition studies?
Q. How should contradictory data on dihydrofolate reductase (DHFR) inhibition be interpreted?
Q. What strategies address low yields in challenging synthetic steps (e.g., halogenation)?
- Halogenation optimization : Using N-iodosuccinimide (NIS) in DMF at 0°C improves regioselectivity for 6-iodo derivatives (e.g., 4-chloro-6-iodothieno[2,3-d]pyrimidine) .
- Protecting groups : Temporary protection of amine groups prevents side reactions during multi-step syntheses .
Methodological Considerations
Q. How to design assays for evaluating antimicrobial activity?
Q. What analytical workflows resolve spectral ambiguities in complex derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
